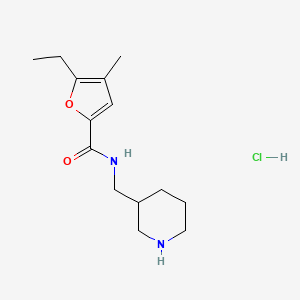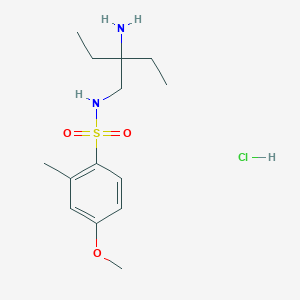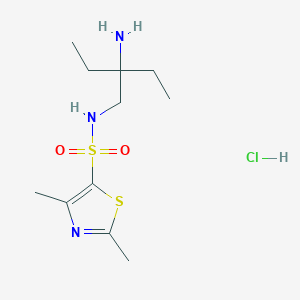
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves the selective inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound 386088 reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have a significant impact on the transmission of pain signals in animal models of neuropathic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound 386088.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has several advantages for lab experiments, including its selectivity for the Nav1.7 sodium channel and its potential therapeutic applications. However, its moderate yield and complex synthesis method may limit its use in some experiments. Additionally, further studies are needed to fully understand its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088. One potential direction is the development of new pain medications based on its selective inhibition of the Nav1.7 sodium channel. Another direction is the exploration of its potential therapeutic applications in other conditions, such as epilepsy and depression. Additionally, further studies are needed to fully understand its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound 386088 is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of neuropathic pain. Its selective inhibition of the Nav1.7 sodium channel makes it a promising candidate for the development of new pain medications. Further research is needed to fully understand its biochemical and physiological effects, as well as its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves a multi-step process that includes the reaction of 5-ethyl-4-methylfuran-2-carboxylic acid with piperidine and formaldehyde to form the corresponding amide. The amide is then treated with hydrochloric acid to produce the hydrochloride salt of this compound 386088. The overall yield of this synthesis method is moderate and requires several purification steps.
Applications De Recherche Scientifique
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This selectivity makes it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-12-10(2)7-13(18-12)14(17)16-9-11-5-4-6-15-8-11;/h7,11,15H,3-6,8-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMOHHZNFJYTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2CCCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)

![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)

![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)
